3-Phenylimidazolidine-2,4-dione 3-Phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2221-13-8
VCID: VC2405345
InChI: InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
SMILES: C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

3-Phenylimidazolidine-2,4-dione

CAS No.: 2221-13-8

Cat. No.: VC2405345

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylimidazolidine-2,4-dione - 2221-13-8

Specification

CAS No. 2221-13-8
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 3-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Standard InChI Key RUEGAVIENIPHGK-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Canonical SMILES C1C(=O)N(C(=O)N1)C2=CC=CC=C2

Introduction

Chemical Identity and Properties

3-Phenylimidazolidine-2,4-dione is characterized by a distinct molecular structure and specific physicochemical properties that influence its biological activity and synthetic applications.

Basic Identification

PropertyValue
CAS Number2221-13-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
IUPAC Name3-phenylimidazolidine-2,4-dione
Alternative Names3-Phenylhydantoin; N-phenyl-2,5-imidazolinedione; 3-phenyl-2,4-imidazolidinedione
InChIInChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Canonical SMILESC1C(=O)N(C(=O)N1)C2=CC=CC=C2

Physical and Chemical Properties

PropertyValue
Physical StateWhite solid
Melting Point194-195°C (decomposition)
Boiling Point326.3°C at 760 mmHg
Density1.324±0.06 g/cm³
LogP1.13660
pKa8.07±0.70 (Predicted)
SolubilitySoluble in polar organic solvents

The compound features a phenyl ring attached to the N-3 position of an imidazolidine-2,4-dione core structure. This arrangement creates a molecule with specific spatial configurations that influence its interactions with biological targets .

Synthetic Methodologies

Several approaches have been developed for the synthesis of 3-phenylimidazolidine-2,4-dione and its derivatives, each offering distinct advantages depending on the desired substitution patterns.

Classical Synthesis

The most common method involves the reaction of phenylglyoxal with phenylurea under acidic conditions. This method typically employs an acetic acid-hydrochloric acid mixture with reflux for 4-6 hours, yielding the target compound in moderate to good yields (59-64%) .

Alternative Synthetic Routes

Another approach involves the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization under acidic conditions. This method has been employed to synthesize various 3-phenylimidazolidine-2,4-dione derivatives with different substituents at the C-5 position .

The reaction typically proceeds as follows:

  • Formation of the urea or thiourea intermediate

  • Cyclization under acidic conditions to form the imidazolidine ring

  • Purification through recrystallization from ethanol/water mixtures

These synthetic methodologies provide flexibility for introducing various substituents, enabling the generation of diverse libraries of compounds for structure-activity relationship studies .

Structural Analogs and Derivatives

The basic 3-phenylimidazolidine-2,4-dione scaffold serves as a versatile template for the development of numerous derivatives with modified biological profiles.

Commonly Studied Derivatives

DerivativeStructural ModificationReference
1,3,5-Triphenylimidazolidine-2,4-dioneAdditional phenyl groups at N-1 and C-5 positions
3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione4-Methylphenyl group at C-5 position
5-(4-Ethylphenyl)-3-phenyl-imidazolidin-2,4-dione4-Ethylphenyl group at C-5 position
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione4-Isopropylphenyl group at C-5 position
1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione4-Bromophenyl groups at N-1 and N-3 positions
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dioneComplex substituent at N-1 position

Thioxo Derivatives

Replacing the carbonyl group at position 2 with a thiocarbonyl group generates 2-thioxoimidazolidin-4-one derivatives, which often display modified pharmacological profiles compared to their 2,4-dione counterparts .

Pharmacological Activities and Applications

Research has demonstrated that 3-phenylimidazolidine-2,4-dione and its derivatives possess several biological activities that make them promising candidates for various therapeutic applications.

Cannabinoid Receptor Modulation

Several derivatives, particularly 1,3,5-triphenylimidazolidine-2,4-diones, have shown significant activity as cannabinoid receptor antagonists and inverse agonists. Structure-activity relationship studies have revealed that:

  • Halogen substituents (especially chlorine or bromine) at the para position of N-1 and N-3 phenyl rings enhance CB1 receptor affinity

  • Specific derivatives exhibit Ki values in the nanomolar range (243-353 nM)

These compounds have potential applications in treating obesity, metabolic syndrome, and drug dependence related to opiates, nicotine, and alcohol .

Analgesic Activity

Treatment with 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) at doses of 250 and 500 mg/kg (i.p.) significantly reduced the number of writhings in mice (7.3 ± 2.3 and 3.6 ± 1.7, respectively) compared to control (22.1 ± 6.0), indicating analgesic effects .

Structure-Activity Relationships

Extensive structure-activity relationship studies have provided valuable insights into the molecular features that influence the biological activity of 3-phenylimidazolidine-2,4-dione derivatives.

Key Structure-Activity Findings

Structural ModificationEffect on ActivityReference
Para-halogen substituents on N-1/N-3 phenyl ringsIncreased CB1 receptor affinity
Para-halogen substituents on C-5 phenyl ringDecreased CB1 receptor affinity
Replacement of phenyl with cyclohexyl at N-1/N-3Significant reduction in activity (~25% vs. 57% radioligand displacement)
Conversion of 2,4-dione to 2-thioxo-4-oneDecreased affinity for CB1 receptors in triphenyl series
Addition of alkyl groups to phenyl ringsModified activity depending on position and nature of substituent

Binding Mode Considerations

SupplierPackage SizePrice Range (USD)PurityReference
AK Scientific100 mg - 10 g$109 - $1,206≥95%
Alfa Aesar250 mg - 1 g$85.65 - $249.6595%
Ambeed1 g - 5 g$134 - $517≥95%
Sigma-AldrichVariousVariable≥95%

Research Applications

The compound and its derivatives serve as valuable tools in various research contexts:

  • Medicinal chemistry programs targeting cannabinoid receptors

  • Pharmacological studies of pain mechanisms

  • Cardiovascular research

  • Structure-based drug design efforts

  • Synthesis of novel heterocyclic compounds

Current Research Directions and Future Perspectives

Research on 3-phenylimidazolidine-2,4-dione continues to evolve, with several promising directions currently being explored.

Emerging Research Areas

  • Development of more selective cannabinoid receptor modulators with reduced side effects

  • Exploration of additional biological targets beyond cannabinoid receptors

  • Investigation of synergistic effects when combined with established therapeutic agents

  • Structure-based optimization to enhance potency and pharmacokinetic properties

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